molecular formula C16H11NO2S3 B2420566 (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 868147-27-7

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2420566
CAS No.: 868147-27-7
M. Wt: 345.45
InChI Key: PUWYLUFSGWUGII-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with acetylphenyl and thiophenylmethylene substituents, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-acetylphenyl isothiocyanate with thiophene-2-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential antimicrobial, anti-inflammatory, and anticancer activities. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, reduce inflammation in animal models, and induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidin-4-one: Exhibits antimicrobial and anti-inflammatory activities.

    2-Thioxothiazolidin-4-one: Similar structure but lacks the acetylphenyl and thiophenylmethylene substituents.

Uniqueness

(E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the acetylphenyl group enhances its lipophilicity, while the thiophenylmethylene group contributes to its electronic properties, making it a versatile compound for various applications.

Biological Activity

The compound (E)-3-(4-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antioxidant and antibacterial properties as well as its implications in cancer therapy.

Synthesis and Characterization

The synthesis of this compound involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various thiocarbamoyl compounds. The reaction typically proceeds under basic conditions, leading to the formation of the desired thiazolidinone structure. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the ABTS radical scavenging assay. The results indicated that derivatives containing thiophene moieties exhibited significant antioxidant activity. For instance, one derivative demonstrated a 62% inhibition rate compared to ascorbic acid, indicating strong radical scavenging capabilities .

Antibacterial Activity

The antibacterial properties were assessed against several pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound showed notable activity against these Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting its potential as an antibacterial agent. The structure-activity relationship indicates that modifications on the thiophene ring can enhance antibacterial efficacy .

Case Studies

  • Inhibition of mPGES-1 : A study highlighted the role of similar thiazolidinone derivatives in inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. Compounds structurally related to this compound showed promising IC50 values in low micromolar ranges against A549 cell lines, indicating potential for further development as anticancer agents .
  • Genotoxicity Assessment : Research on thiophene compounds revealed varying degrees of genotoxicity in yeast models. The biological activity was measured through mortality rates and DNA damage assays, providing insights into the safety profile of these compounds .

Data Table: Summary of Biological Activities

Activity TypeTest MethodResultReference
Antioxidant ActivityABTS Radical Scavenging62% inhibition vs Ascorbic Acid
Antibacterial ActivityMIC Against S. aureusSignificant activity observed
mPGES-1 InhibitionCell Line AssaysLow micromolar IC50 values
GenotoxicityYeast ModelVarying mortality rates

Properties

IUPAC Name

(5E)-3-(4-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S3/c1-10(18)11-4-6-12(7-5-11)17-15(19)14(22-16(17)20)9-13-3-2-8-21-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYLUFSGWUGII-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.